![molecular formula C27H28N6O3S B2471192 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1223952-33-7](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is a tricyclic compound . It has a butoxyphenyl group, a thioacetamide group, and a methoxy-methylphenyl group attached to it. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the thioacetamide group might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
Compounds with structural similarities, such as those incorporating thiadiazole moieties, have been synthesized and evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies demonstrate the potential of such compounds in developing new insecticides with specific target activities (Fadda et al., 2017).
Antimicrobial Activity
Another important application is in the field of antimicrobial research, where novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and characterized. These compounds were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing potent inhibitory activity comparable to standard drugs like streptomycin. This highlights their potential as candidates for further development into new antimicrobial agents (Reddy et al., 2013).
Anticancer and Antimicrobial Activities
Research into antipyrine-based heterocycles has shown that these compounds possess both anticancer and antimicrobial activities. Such findings indicate their potential utility in medical research for developing new therapeutic agents (Riyadh et al., 2013).
Antibacterial and Antifungal Activity
The synthesis of new pyrazoline and pyrazole derivatives, including those incorporating [1,2,4]triazolo[3,4-c][1,2,4]triazino and other heterocyclic frameworks, has demonstrated significant antibacterial and antifungal activities. Such compounds represent valuable additions to the pool of potential antimicrobial agents, with some showing performance comparable to established drugs like tetracycline and clotrimazole (Hassan, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a potential target for cancer therapeutics .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cellular proliferation and survival, particularly in cancer cells where c-Met is often overexpressed .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways. These include the PI3K/AKT and the RAS/ERK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting c-Met, the compound can disrupt these pathways, leading to reduced cancer cell survival and proliferation .
Pharmacokinetics
The compound’s efficacy against cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is a significant reduction in the survival and proliferation of cancer cells . This is achieved through the inhibition of c-Met kinase and the subsequent disruption of downstream signaling pathways .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-methylphenyl isothiocyanate. The second intermediate is 2-(2-methoxy-5-methylphenyl)acetic acid, which is synthesized from 2-methoxy-5-methylphenol and chloroacetic acid. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-methylphenyl isothiocyanate", "amount": "1 equivalent" }, { "name": "2-methoxy-5-methylphenol", "amount": "1 equivalent" }, { "name": "chloroacetic acid", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1.2 equivalents" }, { "name": "4-dimethylaminopyridine (DMAP)", "amount": "0.1 equivalents" }, { "name": "diethyl ether", "amount": "as needed" }, { "name": "methanol", "amount": "as needed" }, { "name": "acetonitrile", "amount": "as needed" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "4-butoxyaniline and 2-chloro-5-methylphenyl isothiocyanate in diethyl ether, reflux for 6 hours", "yield": "70%" }, { "step": "Synthesis of 2-(2-methoxy-5-methylphenyl)acetic acid intermediate", "conditions": "2-methoxy-5-methylphenol and chloroacetic acid in methanol, reflux for 4 hours", "yield": "80%" }, { "step": "Coupling of intermediates to form final product", "conditions": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate, 2-(2-methoxy-5-methylphenyl)acetic acid intermediate, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in acetonitrile, reflux for 12 hours", "yield": "60%" } ] } | |
CAS-Nummer |
1223952-33-7 |
Molekularformel |
C27H28N6O3S |
Molekulargewicht |
516.62 |
IUPAC-Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O3S/c1-4-5-14-36-20-9-7-19(8-10-20)21-16-23-26-29-30-27(32(26)12-13-33(23)31-21)37-17-25(34)28-22-15-18(2)6-11-24(22)35-3/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,34) |
InChI-Schlüssel |
OVQRGCZMFIDWGY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)C)OC)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)
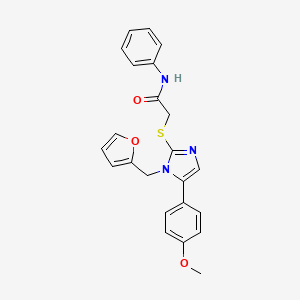
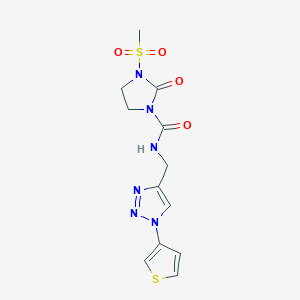
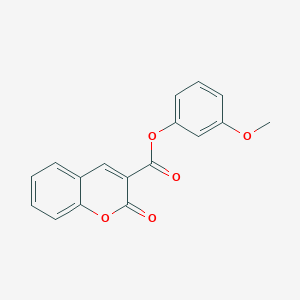
![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)
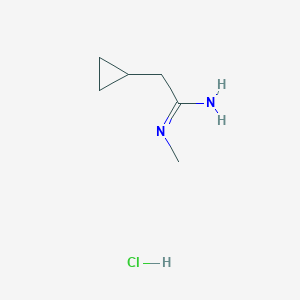
![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
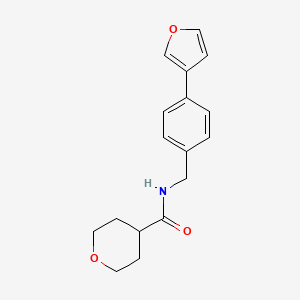


![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)

